Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Overview
Description
“Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 1150164-42-3 . It has a molecular weight of 295.7 . The compound is also known as CP-471, 859.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClFN3O2/c1-20-13(19)9-6-17-18(11(9)7-2-3-7)12-10(15)4-8(14)5-16-12/h4-7H,2-3H2,1H3
. This code provides a detailed description of the molecule’s structure, including the positions of the chloro, fluoro, and cyclopropyl groups.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 295.7 . Its exact mass is 295.05200 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .
Scientific Research Applications
Cancer Treatment Potential : A study by ロバート ヘンリー,ジェームズ (2006) discusses a compound structurally related to Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate, highlighting its potential in inhibiting Aurora A, a protein kinase implicated in cancer.
Structural and Computational Studies : Shen et al. (2012) conducted a study on related pyrazole derivatives, providing insights into their molecular structure and computational aspects, which could be relevant to the structural characterization of this compound. The paper can be accessed here.
Synthesis of Heterocycles : Research by Pokhodylo, Matiichuk, and Obushak (2010) explores the reactions of methyl 3-cyclopropyl-3-oxopropanoate, leading to the formation of various heterocyclic compounds, including pyrazole derivatives. This is relevant for understanding the synthesis pathways involving this compound. The study is detailed here.
Human Dihydroorotate Dehydrogenase (DHODH) Inhibition : Lucas-Hourani et al. (2015) discuss the synthesis and evaluation of pyrazole derivatives as inhibitors of human DHODH, which is significant in the context of immunosuppressive agents and potentially antimalarial therapies. Their research is available here.
Analytical Characterization : McLaughlin et al. (2016) provide an extensive analytical characterization of a pyrazole derivative, which is crucial for understanding the chemical properties and potential applications of this compound. The full paper can be read here.
In vitro Evaluation for Cancer Treatment : Research by Majo et al. (2013) involves the synthesis and in vitro evaluation of a specific IGF-1R inhibitor, a compound related to this compound, demonstrating potential applications in cancer treatment. The study is accessible here.
Antibacterial Activity : Rai et al. (2009) synthesized and tested a series of novel oxadiazole derivatives for antibacterial activity. These compounds are structurally related to this compound, highlighting its potential use in developing new antibacterial agents. The paper is available here.
Safety and Hazards
Properties
IUPAC Name |
methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-20-13(19)9-6-17-18(11(9)7-2-3-7)12-10(15)4-8(14)5-16-12/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJAOOKEVRXVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)Cl)F)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674882 | |
Record name | Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-42-3 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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